![molecular formula C15H20N2O B11039750 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one](/img/structure/B11039750.png)
1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one
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Overview
Description
1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety, which can be accomplished through a condensation reaction between the substituted piperazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[3-Methyl-4-(4-methylphenyl)piperazino]-2-propen-1-one: Similar structure but with a different phenyl substitution pattern.
1-[3-Methyl-4-(3-chlorophenyl)piperazino]-2-propen-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-[3-Methyl-4-(3-methoxyphenyl)piperazino]-2-propen-1-one: Features a methoxy group on the phenyl ring.
Uniqueness
1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups on the piperazine ring provides distinct steric and electronic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)16-8-9-17(13(3)11-16)14-7-5-6-12(2)10-14/h4-7,10,13H,1,8-9,11H2,2-3H3 |
InChI Key |
YUGRXGWJWVBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C=C |
Origin of Product |
United States |
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